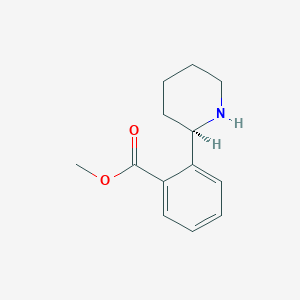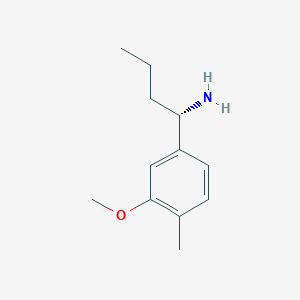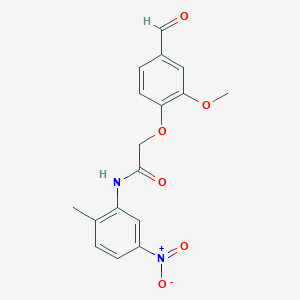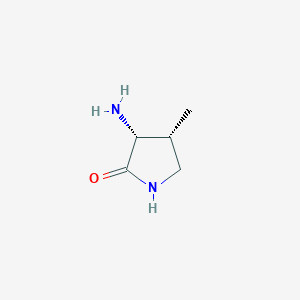![molecular formula C17H13BN2O2 B12985899 (9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid](/img/structure/B12985899.png)
(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid is a complex organic compound that belongs to the class of boronic acids. This compound is characterized by the presence of a boronic acid group attached to a 9-phenyl-9H-pyrido[2,3-b]indole framework. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The unique structure of this compound makes it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through cyclization reactions, such as the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde in the presence of an acid catalyst.
Attachment of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, which involves the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The Suzuki-Miyaura cross-coupling reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl halide.
Major Products
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Corresponding alcohols or amines.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the development of boron neutron capture therapy (BNCT) agents.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and molecular probes. The compound’s ability to participate in cross-coupling reactions also allows it to modulate various biological pathways by forming biaryl structures that can interact with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(9-Phenyl-9H-pyrido[2,3-b]indole): Lacks the boronic acid group but shares the same indole and pyridine framework.
(9H-pyrido[2,3-b]indole-2-yl)boronic acid: Similar structure but without the phenyl group.
(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic ester: An ester derivative of the boronic acid.
Uniqueness
(9-Phenyl-9H-pyrido[2,3-b]indol-2-yl)boronic acid is unique due to the presence of both the boronic acid group and the 9-phenyl-9H-pyrido[2,3-b]indole framework. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various scientific research applications.
Properties
Molecular Formula |
C17H13BN2O2 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(9-phenylpyrido[2,3-b]indol-2-yl)boronic acid |
InChI |
InChI=1S/C17H13BN2O2/c21-18(22)16-11-10-14-13-8-4-5-9-15(13)20(17(14)19-16)12-6-2-1-3-7-12/h1-11,21-22H |
InChI Key |
KKFSDFPVGQQYKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC2=C(C=C1)C3=CC=CC=C3N2C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-5-benzyl 1-(tert-butyl) (2S,3aR,7aS)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12985817.png)
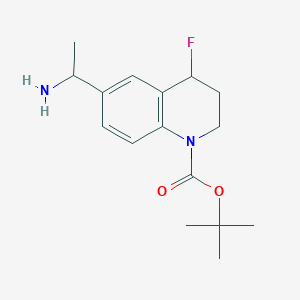
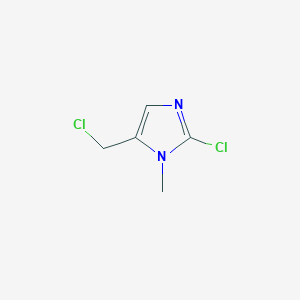
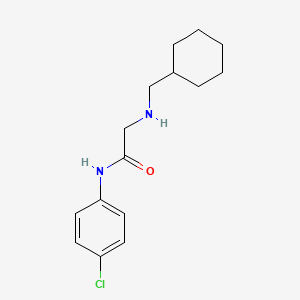
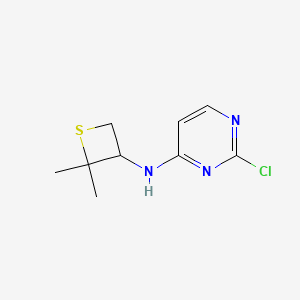
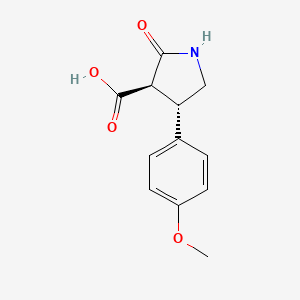
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-indole](/img/structure/B12985883.png)
![(1R,3S,4S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12985891.png)
